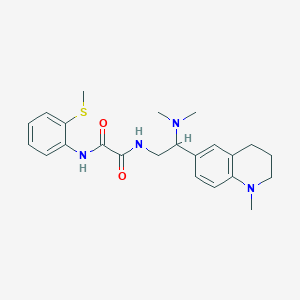

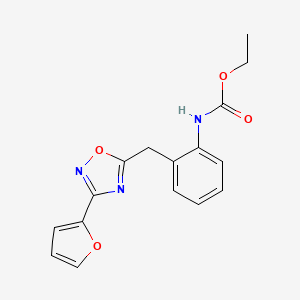

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

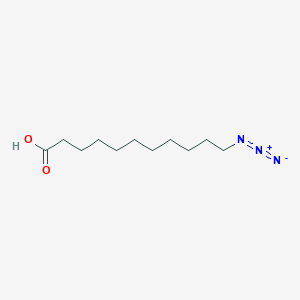

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MPPEO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEO is a member of the oxalamide family and has been found to exhibit a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Conducting Polymers from Pyrrole Derivatives

A study focused on the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, including naphthalene derivatives, through electrochemical polymerization. These polymers exhibited low oxidation potentials and high stability in the electrically conducting form, indicating potential applications in electronic and optoelectronic devices (Sotzing et al., 1996).

Gas-Liquid Chromatographic Separations

Another study utilized a nematic liquid crystal based on methoxybenzylidene for the gas-liquid chromatographic separations of naphthalene homologues. This method demonstrated unique selectivity based on the molecular length-to-breadth ratio of solute positional isomers, enabling the complete separation of these compounds (Wasik & Chesler, 1976).

Magnetic Relaxation in Lanthanide Complexes

Research on dinuclear lanthanide(iii) complexes using Schiff base ligands related to methoxybenzyl and naphthalene derivatives showed slow magnetic relaxation behavior in Dy2 and Ho2 complexes. These findings are significant for the development of single-molecule magnets and for applications in quantum computing and magnetic storage (Zhang et al., 2016).

Oxidation of Toluene and Ethylbenzene

A study demonstrated the oxidation of toluene and ethylbenzene by purified naphthalene dioxygenase from Pseudomonas sp., leading to the formation of various oxidized products. This research could contribute to understanding the biodegradation of aromatic compounds and the development of bioremediation strategies (Lee & Gibson, 1996).

Anti-viral Activities of Naphthalene Derivatives

A study on the synthesis and anti-viral activities of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates highlighted the potential of naphthalene derivatives in developing antiviral agents, particularly against the H5N1 virus. This research emphasizes the importance of naphthalene derivatives in pharmaceutical chemistry and drug development (Flefel et al., 2014).

D-2 Dopamine Receptor Imaging Agents

Research on the synthesis and characterization of iodobenzamide analogues, including naphthalene derivatives, as potential D-2 dopamine receptor imaging agents, suggests applications in neuroscience research and diagnostic imaging for neurological disorders (Murphy et al., 1990).

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-32-24-14-5-3-10-20(24)17-27-25(30)26(31)28-18-23(29-15-6-7-16-29)22-13-8-11-19-9-2-4-12-21(19)22/h2-5,8-14,23H,6-7,15-18H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVVSOQVMJHDPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2363645.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)